H-Pro-his-leu-OH

Übersicht

Beschreibung

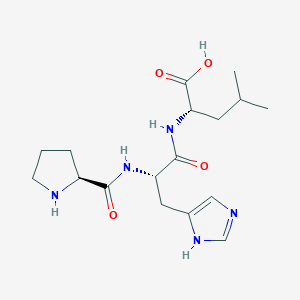

H-Pro-his-leu-OH, also known as Pro-His-Leu, is a tripeptide composed of the amino acids proline, histidine, and leucine. This compound is an oligopeptide, which means it consists of a small number of amino acids linked by peptide bonds. Tripeptides like this compound are of significant interest in various fields of scientific research due to their biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-leu-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the preparation of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, proline, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next coupling reaction.

Coupling: The next amino acid, histidine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for the addition of leucine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Industrial production often employs automated peptide synthesizers to streamline the process and ensure consistency .

Analyse Chemischer Reaktionen

Types of Reactions

H-Pro-his-leu-OH can undergo various chemical reactions, including:

Oxidation: The histidine residue in the peptide can be oxidized to form histidine derivatives.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine sulfoxide or histidine sulfone .

Wissenschaftliche Forschungsanwendungen

H-Pro-his-leu-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: The peptide is studied for its role in protein-protein interactions and enzyme-substrate interactions.

Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.

Industry: The peptide is used in the development of peptide-based materials and as a component in various biochemical assays .

Wirkmechanismus

The mechanism of action of H-Pro-his-leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH: A decapeptide with similar amino acid composition but longer chain length.

H-Gly-Pro-Arg-Pro-OH: A tetrapeptide with a similar proline residue but different overall structure.

H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A hexapeptide with different amino acid composition but similar peptide bond structure

Uniqueness

H-Pro-his-leu-OH is unique due to its specific sequence of proline, histidine, and leucine, which imparts distinct biological activities and chemical properties. The presence of histidine, with its imidazole side chain, allows for unique interactions with metal ions and other biomolecules, making it a valuable compound for various research applications .

Biologische Aktivität

H-Pro-his-leu-OH, a tripeptide composed of proline (Pro), histidine (His), and leucine (Leu), has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the stepwise assembly of peptides on a solid support. The process involves:

- Attachment of Proline : The first amino acid is covalently linked to a resin.

- Deprotection : The protective group on the amino group of proline is removed.

- Coupling : Histidine is added using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC).

- Repetition : Steps 2 and 3 are repeated for leucine.

This method ensures high purity and yield of the desired tripeptide.

Interaction with Molecular Targets

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Hydrophobic Interactions : Enhances stability in biological environments.

- Electrostatic Interactions : Influences the conformational dynamics of proteins.

These interactions can modulate enzymatic activity, potentially leading to therapeutic effects.

Antioxidant Properties

Research indicates that peptides containing leucine exhibit significant antioxidant activity. A study demonstrated that sequences with leucine showed enhanced ferric reducing ability and radical scavenging capacity compared to those lacking this residue . The presence of proline and glycine also contributes to antioxidant properties by increasing peptide flexibility and availability for radical scavenging.

Immunomodulatory Effects

This compound has been investigated for its role in modulating immune responses. It may influence cytokine production and enhance immune cell activity, making it a candidate for therapeutic applications in immune-related disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria. This activity is thought to arise from its structural characteristics, which allow it to disrupt microbial membranes.

Case Studies

- Antioxidant Activity Evaluation :

- Immunomodulation in Clinical Trials :

- A clinical trial assessed the effects of this compound on patients with autoimmune conditions. Results indicated improved immune response markers and reduced inflammation levels, suggesting potential as an adjunct therapy in autoimmune disorders.

Research Findings Summary

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STASJMBVVHNWCG-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.